(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have been shown to bind strongly and with high selectivity to various receptors .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the amination step is usually carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The final hydrochloride salt formation is achieved by treating the amine with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2C-B-FLY: A psychedelic compound with a similar benzofuran structure but different substituents.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: A fluorinated analog with similar chemical properties
Uniqueness
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSYTHFKCQOEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883143-64-4 |
Source
|
Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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